8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-17(24)8-10-18)26(3)23(32)28(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECGRPXBFUSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 473.5 g/mol
- CAS Number : 938869-15-9
This compound's unique structure includes a 4-fluorophenyl group and a piperidin-1-yl ethyl side chain, which may influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have highlighted the potential of imidazopurines in cancer therapy. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that the compound induced apoptosis in cancer cells more effectively than standard chemotherapeutics like bleomycin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate it may inhibit the growth of certain bacterial strains, although further research is necessary to establish its efficacy and mechanism of action.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It may interact with specific enzymes involved in cellular signaling pathways. For example, its structure suggests it could inhibit kinases that play critical roles in cancer progression .
- Receptor Modulation : The piperidine moiety may enhance binding to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared to other imidazopurines:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | 4-fluorophenyl group | Anticancer activity |
| Compound B | Piperidine derivative | Antimicrobial activity |
| Compound C | Methylated imidazole | Kinase inhibition |
This table illustrates how variations in structure can lead to differences in biological activity.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
Comparison with Similar Compounds
Halogen Effects
Heterocyclic Chain Modifications
Methyl Group Positioning
- 1,3-Dimethyl (): Limited steric protection, which may correlate with lower metabolic stability .
Pharmacological and Biochemical Data
- Receptor Affinity: Compound 5 () showed high affinity for serotonin 5-HT₁A and dopamine D₂ receptors, attributed to its dihydroisoquinoline substituent . Piperazinyl derivatives () demonstrated moderate PDE4B1 inhibition (IC₅₀ = 120 nM), suggesting utility in inflammatory diseases .
- Enzyme Inhibition :
- Solubility :
- Methoxy-containing analogs () exhibited improved aqueous solubility (logP = 2.1 vs. target compound’s logP = 3.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
